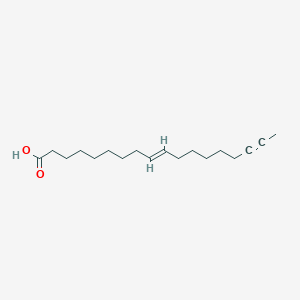
Chloramlincomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloramphenicol is a broad-spectrum antibiotic that has been widely used in clinical settings for over 60 years. It is known for its ability to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia. However, the use of chloramphenicol has been limited due to its potential side effects, including bone marrow suppression and aplastic anemia. In recent years, a new antibiotic called chloramphenicol has been developed as a potential alternative to chloramphenicol. In
作用機序
Chloramphenicol works by inhibiting bacterial protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis and ultimately, bacterial cell death.
Biochemical and Physiological Effects
Chloramphenicol has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria by interfering with their protein synthesis machinery. It has also been shown to have anti-inflammatory properties, which may be useful in treating conditions such as arthritis and inflammatory bowel disease. In addition, chloramphenicol has been shown to have neuroprotective properties, which may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using chloramphenicol in lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying bacterial physiology and biochemistry. However, one limitation of using chloramphenicol is its potential toxicity to mammalian cells. This can make it difficult to use in certain types of experiments, particularly those involving animal models.
将来の方向性
There are a number of potential future directions for research on chloramphenicol. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the study of chloramphenicol's potential use in treating viral infections and cancer. Additionally, there is a need for further research into the mechanisms of action of chloramphenicol, particularly with regard to its neuroprotective properties. Overall, chloramphenicol is a promising antibiotic with a wide range of potential applications, and further research is needed to fully explore its potential.
合成法
The synthesis of chloramphenicol involves a multi-step process that begins with the condensation of p-nitrobenzyl chloride and thiamphenicol. This reaction produces a nitrophenyl derivative, which is then reduced to the corresponding amino derivative. The amino derivative is then acetylated to produce chloramphenicol. The entire process is performed under controlled conditions to ensure the purity and efficacy of the final product.
科学的研究の応用
Chloramphenicol has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. Chloramphenicol has also been studied for its potential use in treating viral infections, such as influenza and HIV. In addition, chloramphenicol has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
148077-14-9 |
|---|---|
製品名 |
Chloramlincomycin |
分子式 |
C11H19Cl2NO6S |
分子量 |
364.2 g/mol |
IUPAC名 |
2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]acetamide |
InChI |
InChI=1S/C11H19Cl2NO6S/c1-3(15)4(14-10(19)9(12)13)8-6(17)5(16)7(18)11(20-8)21-2/h3-9,11,15-18H,1-2H3,(H,14,19)/t3-,4-,5+,6-,7-,8-,11-/m1/s1 |
InChIキー |
ONZGULWMOKGIEP-OXZLKEMMSA-N |
異性体SMILES |
C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
正規SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
同義語 |
chloramlincomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)



